molecular formula C10H12BrNO4 B3248029 Ethyl 5-bromo-2,6-dimethoxypyridine-3-carboxylate CAS No. 1826110-25-1

Ethyl 5-bromo-2,6-dimethoxypyridine-3-carboxylate

Cat. No.: B3248029
CAS No.: 1826110-25-1
M. Wt: 290.11 g/mol
InChI Key: ZSJYDZAGLWQUJE-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2,6-dimethoxypyridine-3-carboxylate is a chemical compound with the molecular formula C10H12BrNO4 and a molecular weight of 290.11 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of bromine and methoxy groups on the pyridine ring.

Scientific Research Applications

Ethyl 5-bromo-2,6-dimethoxypyridine-3-carboxylate has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural properties.

    Medicine: It may serve as a precursor for the development of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for Ethyl 5-bromo-2,6-dimethoxypyridine-3-carboxylate includes several hazard statements: H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

Preparation Methods

The synthesis of Ethyl 5-bromo-2,6-dimethoxypyridine-3-carboxylate typically involves the bromination of 2,6-dimethoxypyridine followed by esterification. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The esterification step involves the reaction of the brominated intermediate with ethanol in the presence of an acid catalyst . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 5-bromo-2,6-dimethoxypyridine-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, ethanol, acids, bases, and nucleophiles. The major products formed depend on the specific reaction and conditions employed.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2,6-dimethoxypyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The bromine and methoxy groups on the pyridine ring can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Ethyl 5-bromo-2,6-dimethoxypyridine-3-carboxylate can be compared with other similar compounds, such as:

The presence of the bromine atom and the ester group in this compound makes it unique and versatile for various applications.

Properties

IUPAC Name

ethyl 5-bromo-2,6-dimethoxypyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO4/c1-4-16-10(13)6-5-7(11)9(15-3)12-8(6)14-2/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJYDZAGLWQUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1OC)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001178557
Record name 3-Pyridinecarboxylic acid, 5-bromo-2,6-dimethoxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001178557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1826110-25-1
Record name 3-Pyridinecarboxylic acid, 5-bromo-2,6-dimethoxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1826110-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 5-bromo-2,6-dimethoxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001178557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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